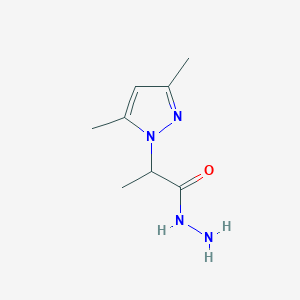![molecular formula C8H10O3 B8760594 methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8760594.png)
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate
概述
描述
methyl 2-oxobicyclo[310]hexane-1-carboxylate is a bicyclic compound that features a unique structure with a fused three-membered and five-membered ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s reactivity and stability make it suitable for use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The strained ring system of the compound allows it to participate in unique chemical reactions, which can modulate biological activity. For example, the compound can act as an inhibitor or activator of enzymes by binding to their active sites and altering their function .
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system, known for its use in medicinal chemistry.
Bicyclo[1.1.1]pentane: A highly strained bicyclic compound used as a bioisostere in drug design.
Uniqueness
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific ring structure and the presence of an oxo group, which imparts distinct reactivity and potential applications. Its ability to form highly strained intermediates makes it valuable for the synthesis of complex molecules and the study of reaction mechanisms.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5H,2-4H2,1H3 |
InChI 键 |
BPGXDVJKUAMWSX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC1CCC2=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)
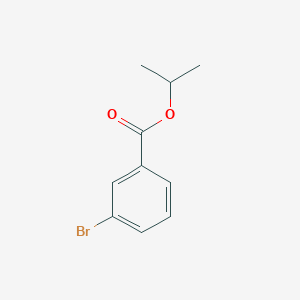
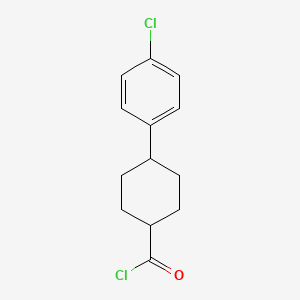
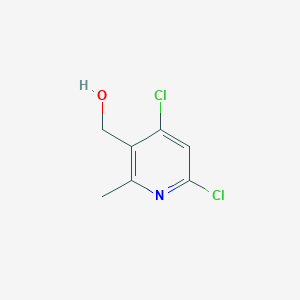
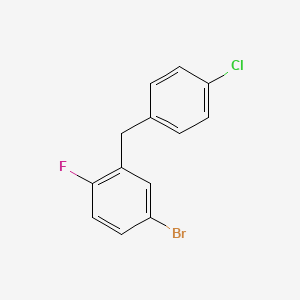
![N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)
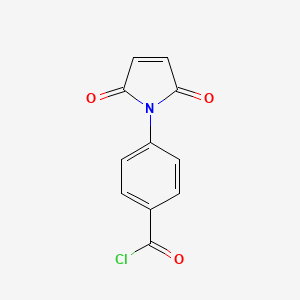
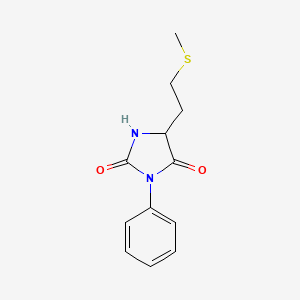
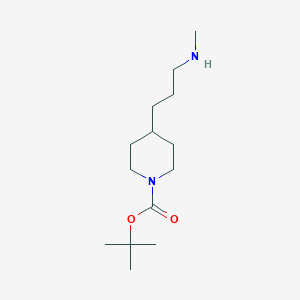
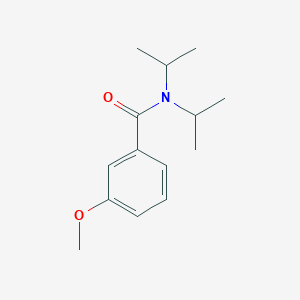
![6-(2-hydroxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B8760588.png)
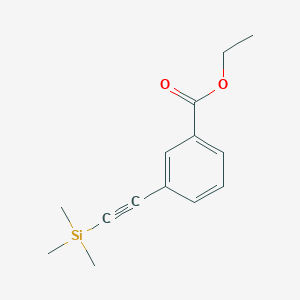
![3-{[(3-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B8760613.png)
